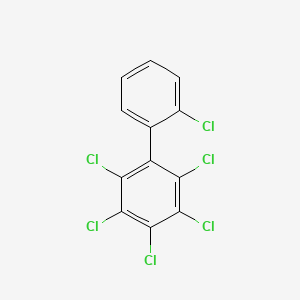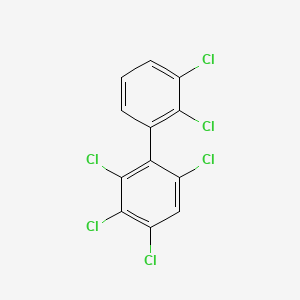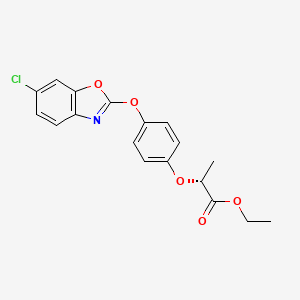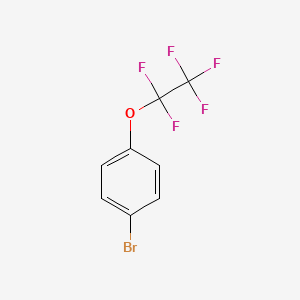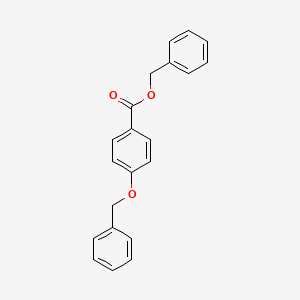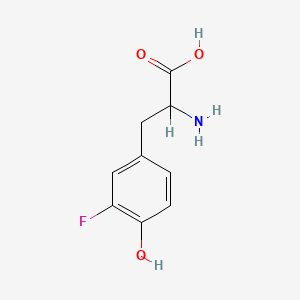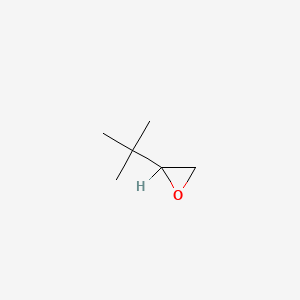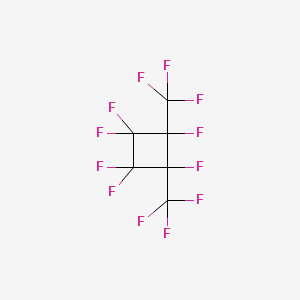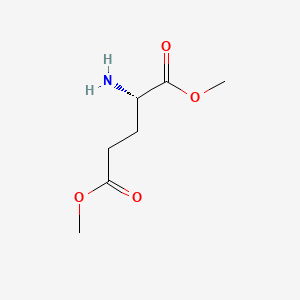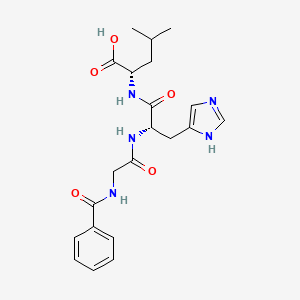![molecular formula C12H9N B1329717 1H-Benz[g]indole CAS No. 233-34-1](/img/structure/B1329717.png)
1H-Benz[g]indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various indole derivatives, including those related to 1H-Benz[g]indole, has been a subject of extensive research due to their biological importance and presence in pharmaceuticals. An efficient procedure for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been developed, which is a precursor for the direct alkynylation of indoles . Additionally, a copper-catalyzed enantioselective intramolecular carboamination process has been described for the synthesis of hexahydro-1H-benz[f]indoles, which is significant for creating complex molecules with high stereoselectivity . Moreover, the synthesis of 5-hydroxy benzo[g]indoles through four-component domino condensations has been reported, showcasing a metal-free thermal cyclization approach . Other methods include rhodium-catalyzed C-H annulation for the synthesis of 1H-indole-2,3-dicarboxylates , and a photo-induced regioselective synthesis of 1H-benz[f]indole-4,9-diones .
Molecular Structure Analysis
The molecular structures of indole derivatives are crucial for their biological activity and fluorescence properties. For instance, the synthesized 5-hydroxy benzo[g]indoles exhibit fluorescence activity and can act as sensors for Fe(III) ions, with the interaction being confirmed through 1H NMR titration . The structural assignments of novel fluorescent building blocks derived from 1,1,2-trimethyl-1H-benzo[e]indole have been elucidated using NMR spectroscopy and single crystal X-ray analyses .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions that are essential for their functionalization and application. The synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles involves reactions that have shown promising antifungal activity . The microwave-assisted annulation reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid derivatives is another example of chemical transformation leading to functionalized indole scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles is a notable physical property, which is accompanied by a UV-Vis spectral change and a visible color change under UV radiation . The optical properties of benzo[e]indoline derivatives have been studied, revealing their potential in fluorescence applications .
Relevant Case Studies
Several case studies highlight the importance of indole derivatives. The synthesis of a known 5-HT(1A) receptor antagonist using the copper-catalyzed carboamination method demonstrates the relevance of these compounds in medicinal chemistry . The antifungal activity of synthesized 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles indicates their potential as antifungal agents . Additionally, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole showcases a practical approach suitable for industrial preparation .
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
- They are important due to their biological and pharmaceutical activities .
- The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
-
Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
- They are important due to their biological and pharmaceutical activities .
- The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
-
Biotechnological Production
- Indole is a signalling molecule produced both by bacteria and plants .
- It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
-
Pharmaceutical Chemistry
-
Cancer Research
-
Multicomponent Reactions
- Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- These reactions have been used to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- This approach has been used to create promising new heterocycles with chemical and biomedical relevance .
-
Antiviral and Anti-inflammatory Activities
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-benzo[g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWOHBEPVGIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075202 | |
| Record name | 1H-Benz[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz[g]indole | |
CAS RN |
233-34-1 | |
| Record name | 1H-Benz(g)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[g]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzo[g]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



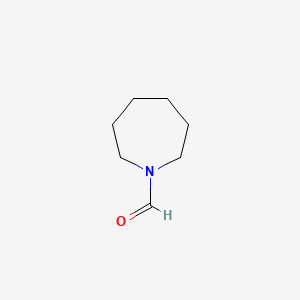
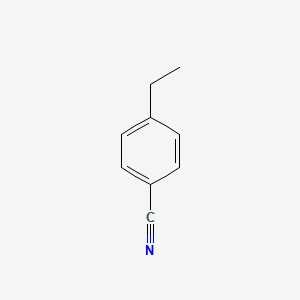
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)
